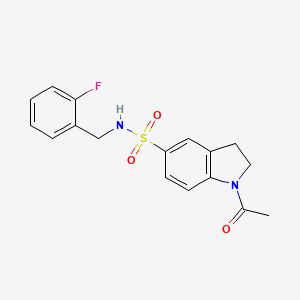methyl]phosphonate](/img/structure/B5089477.png)
dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is a chemical compound that has been widely studied in the field of scientific research. It is a phosphonate derivative of a nitroaniline compound and has been found to have various applications in the field of organic synthesis, medicinal chemistry, and biochemical research.
作用机制
The mechanism of action of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is not fully understood. However, it is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. In cancer cells, dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to have various biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells, it has been found to have anti-inflammatory and neuroprotective properties. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and side effects must be taken into consideration when studying its effects in vivo.
未来方向
There are several potential future directions for the study of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. One area of research could focus on the development of more water-soluble derivatives of the compound to improve its usability in lab experiments. Additionally, further investigation into its potential as an anticancer agent could lead to the development of new cancer treatments. The antioxidant and neuroprotective properties of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate could also be studied for their potential use in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
The synthesis of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate involves the reaction of 4-isopropylaniline with 4-nitrobenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting Schiff base is then reacted with diethyl phosphite and propyl bromide to yield the final product.
科学研究应用
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been extensively studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases.
属性
IUPAC Name |
N-[dipropoxyphosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-5-15-28-30(27,29-16-6-2)22(19-9-13-21(14-10-19)24(25)26)23-20-11-7-18(8-12-20)17(3)4/h7-14,17,22-23H,5-6,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFIKYFYQREPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(C)C)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5089439.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089443.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)

![1-[(4-bromophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole](/img/structure/B5089466.png)
![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)
![(4aS*,8aR*)-2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)decahydroisoquinoline](/img/structure/B5089491.png)
![5-[(5-iodo-2-furyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089501.png)